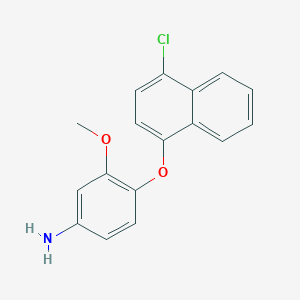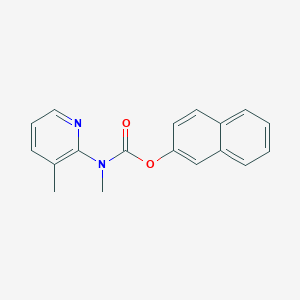
4-(Cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide is a chemical compound with a unique structure that includes a cyano group, a hydroxyamino group, and a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide typically involves the reaction of 4-cyano-1-methylpyridinium iodide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Cyano-1-methylpyridinium iodide+Hydroxylamine→4-(Cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydroxyamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.
Scientific Research Applications
4-(Cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The cyano and hydroxyamino groups can form hydrogen bonds and other interactions with active sites, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-1-methylpyridinium iodide
- 4-(Hydroxyiminomethyl)-1-methylpyridinium iodide
- 4-Methoxy-1-methylpyridinium iodide
Uniqueness
4-(Cyano(hydroxyamino)methyl)-1-methylpyridin-1-ium iodide is unique due to the presence of both cyano and hydroxyamino groups, which provide distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H10IN3O |
|---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
2-(hydroxyamino)-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide |
InChI |
InChI=1S/C8H10N3O.HI/c1-11-4-2-7(3-5-11)8(6-9)10-12;/h2-5,8,10,12H,1H3;1H/q+1;/p-1 |
InChI Key |
WQCHSFDJDITWIB-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C(C#N)NO.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl-](/img/structure/B11836815.png)
![5-Iodo-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11836818.png)

![5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one](/img/structure/B11836824.png)


![1-(2-methoxyethyl)-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]piperidin-4-amine](/img/structure/B11836863.png)

![2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid](/img/structure/B11836868.png)


